

Technical Guide: Solubility of Nickel(II) Trifluoromethanesulfonate in Organic Solvents

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Compound of Interest

Compound Name: *Nickel(II) Trifluoromethanesulfonate*
Cat. No.: *B1311609*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Nickel(II) trifluoromethanesulfonate**, also known as nickel triflate ($\text{Ni}(\text{OTf})_2$), in various organic solvents. Understanding the solubility of this versatile Lewis acid catalyst is crucial for its application in organic synthesis, catalysis, and materials science. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solubility assessment.

Core Data: Solubility of Nickel(II) Trifluoromethanesulfonate

The solubility of **Nickel(II) trifluoromethanesulfonate** has been determined in several common organic solvents. The following table summarizes the available quantitative data at 25 °C.

Solvent	Temperature (°C)	Solubility (g / 100 g of solvent)
Methanol	25	113[1]
Acetonitrile	25	58.7[1]
N,N-Dimethylformamide	25	40.4[1]
Formamide	25	23.9[1]
Ethanol	25	20.9[1]

Note: **Nickel(II) trifluoromethanesulfonate** is generally described as being soluble in polar solvents.[2][3][4] It is partly soluble in water and is hygroscopic.[5][6]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a representative methodology for determining the equilibrium solubility of a solid, such as **Nickel(II) trifluoromethanesulfonate**, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.[7]

Objective: To determine the maximum concentration of **Nickel(II) trifluoromethanesulfonate** that can be dissolved in a specific organic solvent at a constant temperature to achieve a saturated solution in equilibrium with the solid phase.

Materials and Equipment:

- **Nickel(II) trifluoromethanesulfonate** (anhydrous)
- High-purity organic solvent of interest
- Analytical balance (accurate to ± 0.1 mg)
- Temperature-controlled orbital shaker or water bath
- Screw-cap vials or flasks

- Syringe filters (chemically compatible with the solvent, e.g., PTFE)
- Volumetric flasks and pipettes
- Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, ICP-OES, or HPLC)
- Inert atmosphere glovebox or Schlenk line (recommended due to the hygroscopic nature of the salt)

Procedure:

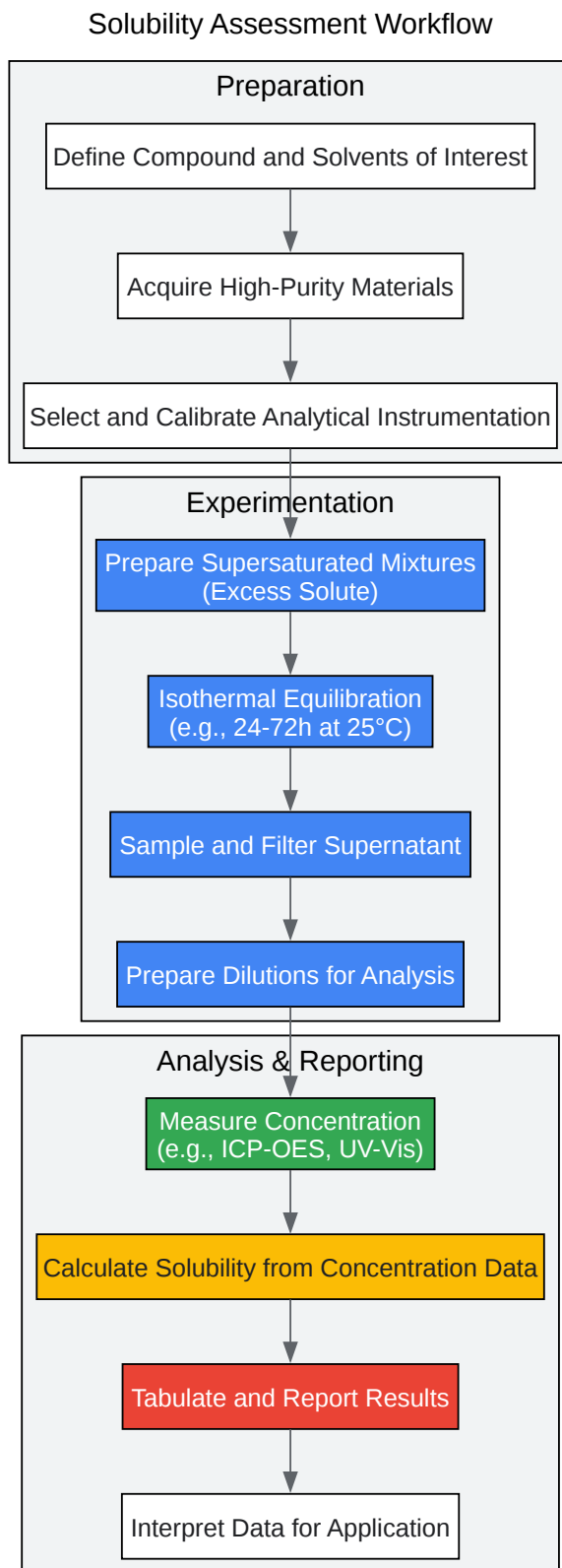
- Preparation of Solvent: Ensure the organic solvent is of high purity and anhydrous, as water content can significantly affect solubility. Degassing the solvent may be necessary for certain applications.
- Sample Preparation:
 - Add an excess amount of **Nickel(II) trifluoromethanesulfonate** to a pre-weighed vial or flask. The excess solid is crucial to ensure that equilibrium is established with the solid phase.
 - Record the exact mass of the salt added.
 - Add a known volume or mass of the organic solvent to the vial.
- Equilibration:
 - Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture at a constant rate. The agitation ensures efficient mixing and facilitates the dissolution process.
 - Allow the mixture to equilibrate for a sufficient period. The time required to reach equilibrium can vary depending on the solvent, temperature, and particle size of the solute. A common practice is to agitate for 24 to 72 hours.^[7] To confirm equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24,

48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

- Sample Collection and Preparation for Analysis:
 - Once equilibrium is reached, cease agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
 - Immediately filter the supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.
 - Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the chosen analytical method.
- Concentration Analysis:
 - Determine the concentration of Nickel(II) in the diluted solution using a suitable analytical technique. For a nickel salt, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly accurate method for quantifying the metal ion concentration. Alternatively, UV-Vis spectrophotometry can be used if a suitable chromophore is present or can be formed.
 - Prepare a calibration curve using standard solutions of known **Nickel(II) trifluoromethanesulfonate** concentrations in the same solvent.
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.
- Data Expression:
 - Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent, molarity (mol/L), or molality (mol/kg).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound in various organic solvents.



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Caption: A logical workflow for determining the solubility of a compound.

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